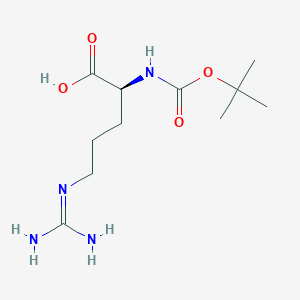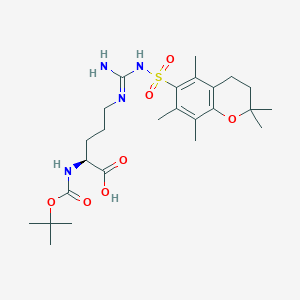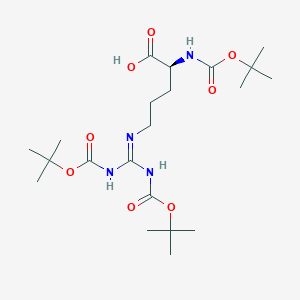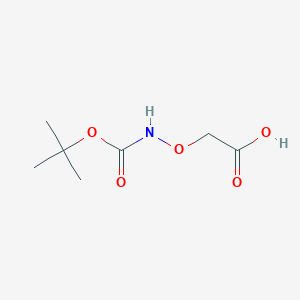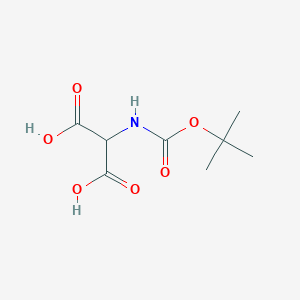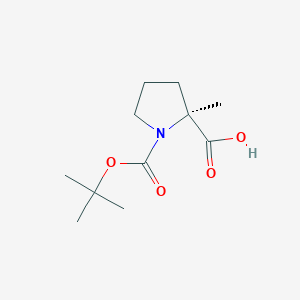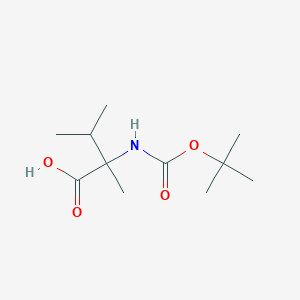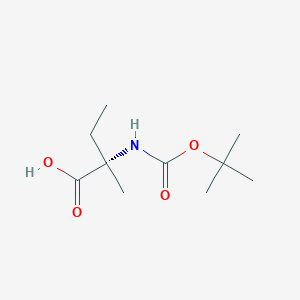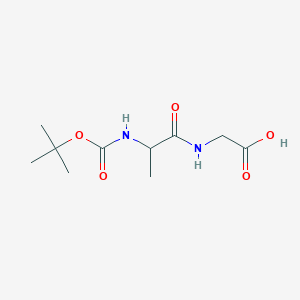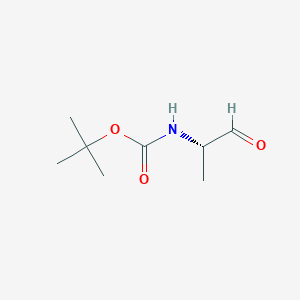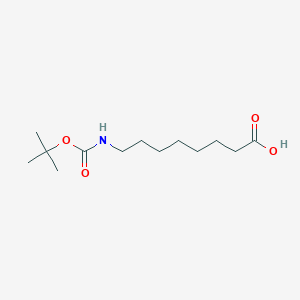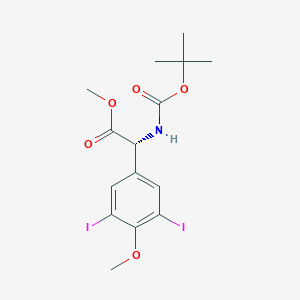
Boc-3,5-diiodo-tyr-ome
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-3,5-diiodo-Tyr-OMe is a derivative of (di)halogenated tyrosines . It is also known as N-t-butoxycarbonyl-3,5-diiodo-L-tyrosine methyl ester . Its molecular formula is C15H19I2NO5 .
Molecular Structure Analysis
The molecular structure of Boc-3,5-diiodo-Tyr-OMe consists of 15 carbon atoms, 19 hydrogen atoms, 2 iodine atoms, 1 nitrogen atom, and 5 oxygen atoms . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
Boc-3,5-diiodo-Tyr-OMe has a molecular weight of 547.12 g/mol. More detailed physical and chemical properties are not provided in the available sources.Wissenschaftliche Forschungsanwendungen
Synthesis and Modification
- Boc-3,5-diiodo-tyr-ome and similar tyrosine derivatives are utilized in the synthesis of opioid peptidomimetics, offering potential for developing novel synthetic opioid ligands (Bender et al., 2015).
- Such compounds have been incorporated in the formation of peptides, enhancing their structural diversity and potential application in medical research (Borg et al., 1999).
Radiolabeling and Bioactivity Studies
- Boc-3,5-diiodo-tyr-ome has been used in the synthesis of radiolabeled compounds for biological studies, such as in the creation of tritiated and iodinated peptides for research in hormone activity and receptor binding (Charon et al., 1984).
Peptide Nanotube Formation
- This compound plays a role in the self-assembly of peptides into nanotubes, contributing to advancements in nanotechnology and materials science (Ray et al., 2004).
Alzheimer's Disease Research
- Modifications of tyrosine, including derivatives like Boc-3,5-diiodo-tyr-ome, have been studied for their impact on peptide self-assemblies, which is significant in the context of Alzheimer's disease research (Bera et al., 2014).
Development of Peptide-Based Drugs
- It is a key component in the development of amino acid-based phosphinite ligands, which are crucial in the synthesis of new peptide-based drugs (Galka & Kraatz, 2003).
Supramolecular Chemistry
- The compound contributes to the formation of supramolecular double helices in peptides, which is a significant area of study in supramolecular chemistry (Jana et al., 2011).
Cancer Research
- Its derivatives have been used in the synthesis of compounds with potential anti-cancer properties, like the peptide YSL, which showed increased survival times in cancer cell studies (Ding et al., 2004).
Structural Analysis in Peptides
- Boc-3,5-diiodo-tyr-ome aids in the study of aromatic interactions in peptides, which is crucial for understanding peptide structure and function (Mahalakshmi et al., 2006).
Opioid Receptor Research
- It has been used in the development of opioidmimetic antagonists, contributing to opioid receptor research and the development of new analgesic drugs (Salvadori et al., 1995).
Safety And Hazards
Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling Boc-3,5-diiodo-Tyr-OMe . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Zukünftige Richtungen
The future directions of Boc-3,5-diiodo-Tyr-OMe are not explicitly mentioned in the available sources. Given its use in peptide synthesis , it may continue to be a valuable reagent in the field of peptide and protein research. Further studies could explore its potential applications in other areas of biochemistry and molecular biology.
Eigenschaften
IUPAC Name |
methyl (2S)-3-(4-hydroxy-3,5-diiodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19I2NO5/c1-15(2,3)23-14(21)18-11(13(20)22-4)7-8-5-9(16)12(19)10(17)6-8/h5-6,11,19H,7H2,1-4H3,(H,18,21)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSAEUWOAILRMR-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19I2NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-3,5-diiodo-tyr-ome | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl (3S)-5-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate](/img/structure/B558624.png)
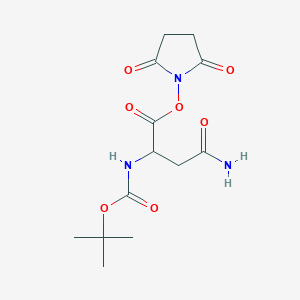
![(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B558627.png)
